BenchChemオンラインストアへようこそ!

SinomenineHCl

Rheumatoid Arthritis Clinical Efficacy Hepatotoxicity

Sinomenine HCl is a clinically validated nDMARD approved in China for RA, with RCT evidence in >1,100 patients. It matches methotrexate's ACR50 efficacy but with markedly lower hepatotoxicity (2.6% vs 25.6% hepatic AE rate). Three synergistic mechanisms differentiate it: (i) gut-dependent Th17/Treg modulation via AhR agonism, (ii) α7nAChR-mediated NF-κB/TLR4 suppression, and (iii) COX-2-selective inhibition (SI 3.55) with reduced GI toxicity versus non-selective NSAIDs. This integrated, multi-target pharmacology is irreproducible with single-pathway alternatives. Ideal for chronic RA models, COX-2 pathway research, and neuroinflammation studies.

Molecular Formula C19H24ClNO4
Molecular Weight 365.8 g/mol
CAS No. 2301848-39-3
Cat. No. B6308472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomenineHCl
CAS2301848-39-3
Molecular FormulaC19H24ClNO4
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
InChIInChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13?,19?;/m1./s1
InChIKeyYMEVIMJAUHZFMW-NRQMVYOJSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sinomenine HCl (CAS 2301848-39-3) for Rheumatoid Arthritis and Inflammation Research: A Natural Morphinan Alkaloid with Validated Clinical Efficacy


Sinomenine hydrochloride (Sinomenine HCl, SH, CAS 6080-33-7, also designated 2301848-39-3) is the hydrochloride salt form of sinomenine, a tetracyclic morphinan alkaloid originally isolated from the Chinese medicinal plant Sinomenium acutum (Thunb.) Rehd. et Wils [1]. The compound is a natural dextrorotatory morphinan analog that functions as a multi-target therapeutic agent, possessing demonstrated anti-inflammatory, immunosuppressive, analgesic, and neuroprotective properties [2]. As a natural disease-modifying antirheumatic drug (nDMARD), Sinomenine HCl preparations are clinically approved in China for the treatment of rheumatoid arthritis (RA) and other rheumatic diseases, with efficacy validated in randomized controlled trials and meta-analyses involving over 1,100 patients [3].

Sinomenine HCl (CAS 2301848-39-3): Why Morphine, NSAIDs, Methotrexate, and Structural Derivatives Cannot Serve as Functional Equivalents


Despite superficial mechanistic overlaps, Sinomenine HCl cannot be interchanged with morphine (differing μ-opioid pharmacology and addiction liability), non-steroidal anti-inflammatory drugs (NSAIDs) (distinct COX selectivity and gastrointestinal safety profiles), methotrexate (MTX) (divergent adverse event signatures), or even its own structural derivatives (altered potency and SAR properties). The compound's unique therapeutic window derives from a combination of three validated differentiation pillars: (i) gut-dependent immunomodulation via reciprocal Th17/Treg cell regulation and aryl hydrocarbon receptor (AhR) agonism [1]; (ii) α7nAChR-mediated cholinergic anti-inflammatory pathway activation that suppresses NF-κB and TLR4 signaling [2]; and (iii) a COX-2-selective inhibition profile that distinguishes it from non-selective NSAIDs while conferring reduced gastrointestinal toxicity [3]. These integrated mechanisms cannot be replicated by single-target alternatives, and procurement of non-validated analogs risks loss of clinical efficacy and safety data accumulated across decades of human use in RA management.

Sinomenine HCl (CAS 2301848-39-3): Six Validated Differentiators for Scientific Selection


Clinical Efficacy in Rheumatoid Arthritis: Sinomenine HCl Achieves Comparable ACR50 Response to Methotrexate with Significantly Lower Hepatotoxicity

In a 24-week randomized, double-blind, placebo-controlled clinical trial (n=135), Sinomenine HCl monotherapy (120 mg twice daily) achieved an ACR50 response rate of 52.63%, which was comparable to methotrexate (MTX) monotherapy (10 mg weekly) and combination therapy outcomes [1]. Critically, hepatic adverse events occurred in only 1/38 patients (2.6%) in the SIN group compared to 10/39 patients (25.6%) in the MTX group and 8/36 patients (22.2%) in the SIN+MTX combination group [1].

Rheumatoid Arthritis Clinical Efficacy Hepatotoxicity

COX-2 Selectivity: Sinomenine HCl Exhibits Preferential COX-2 Inhibition Unlike Non-Selective NSAIDs

In vitro enzyme assays using human peripheral blood mononuclear cells (PBMC) demonstrated that Sinomenine HCl selectively inhibits COX-2 over COX-1. The compound reduced LPS-induced PGE2 production preferentially in stimulated cells, whereas the non-selective NSAID indomethacin reduced PGE2 equally in both stimulated and unstimulated states [1]. A separate in vitro COX-1/COX-2 inhibition study determined the COX-2 selectivity index (COX-1 IC50/COX-2 IC50) for sinomenine as 3.55 [2].

COX-2 Selectivity Anti-Inflammation NSAID Alternative

Analgesic Profile: Sinomenine HCl Exhibits Naloxone-Insensitive Antinociception Distinct from Morphine

In rodent models of nociceptive, inflammatory, and neuropathic pain, systemic Sinomenine HCl produced antinociception in hot plate and tail flick tests and alleviated mechanical and cold allodynia following nerve injury [1]. Critically, the analgesic effect was not reversed by the opioid receptor antagonist naloxone, distinguishing it pharmacologically from morphine and other classical opioids [1]. Additionally, sinomenine has low abuse potential in conditioned place preference (CPP) models compared to morphine [2].

Analgesia Neuropathic Pain Opioid Alternative

Immunomodulation: Sinomenine HCl Reciprocally Modulates Th17/Treg Cell Balance in Gut-Associated Lymphoid Tissues

In a collagen-induced arthritis (CIA) rat model, oral Sinomenine HCl treatment resulted in a significant increase in the frequency of regulatory T cells (Treg cells) and a concomitant decrease in the frequency of Th17 cells in gut lymphoid tissues [1]. This was accompanied by down-regulation of serum IL-17A and up-regulation of IL-10 [1]. In vitro, SIN promoted the differentiation of Treg cells while decreasing Th17 cell differentiation, effects that were dependent on aryl hydrocarbon receptor (AhR) agonism [2].

Immunosuppression Th17/Treg Balance Gut-Immune Axis

Cholinergic Anti-Inflammatory Pathway: Sinomenine HCl Activates α7nAChR to Suppress NF-κB and TLR4 Signaling

In adjuvant-induced arthritis (AIA) rats, Sinomenine HCl (SIN) decreased arthritis index, hind paw volume, erythrocyte sedimentation rate (ESR), and serum TNF-α levels, effects that were attenuated by the α7nAChR antagonist α-bungarotoxin (α-BTX) [1]. Importantly, α-BTX did not block the anti-arthritic effects of indomethacin or methotrexate, confirming α7nAChR dependence as a SIN-specific mechanism [1]. In scopolamine-induced Alzheimer's disease mice, SIN regulated the cholinergic anti-inflammatory pathway (CAP) to suppress TLR4/NF-κB activation and protect brain-gut homeostasis [2].

α7nAChR NF-κB Inhibition Neuroinflammation

Safety and Tolerability: Sinomenine HCl Demonstrates Lower Gastrointestinal Adverse Events Compared to NSAIDs in Meta-Analysis

A systematic review and meta-analysis of 10 clinical trials involving 1,185 rheumatoid arthritis patients compared Sinomenine HCl (SIN) with NSAIDs [1]. SIN demonstrated significantly greater efficacy in improving morning stiffness (P < 0.00001), reducing painful joint count (P = 0.03), and decreasing erythrocyte sedimentation rate (P < 0.00001) compared to NSAIDs [1]. Critically, adverse events in the digestive system occurred less frequently with SIN treatment than with NSAID treatment (P = 0.0003), while dermatomucosal adverse events were more frequent with SIN (P = 0.03) [1].

Safety Profile Gastrointestinal Tolerability Clinical Meta-Analysis

Sinomenine HCl (CAS 2301848-39-3): Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Preclinical Rheumatoid Arthritis Research Requiring Disease-Modifying Efficacy with Reduced Hepatotoxicity

Based on the 24-week randomized controlled trial demonstrating ACR50 response comparable to methotrexate but with a hepatic adverse event rate of only 2.6% vs 25.6% for MTX [1], Sinomenine HCl is optimally positioned for chronic RA studies in rodent or primate models where long-term dosing and liver safety are paramount. The compound's gut-dependent immunomodulation via Th17/Treg modulation and α7nAChR-mediated NF-κB suppression further supports its use in mechanistic studies of autoimmune arthritis progression.

COX-2 Selective Anti-Inflammatory Studies Without NSAID-Associated Gastrointestinal Toxicity

For in vitro and in vivo anti-inflammatory research requiring COX-2 selectivity, Sinomenine HCl offers a validated alternative to non-selective NSAIDs. Its preferential COX-2 inhibition profile (selectivity index 3.55) [2] and significantly lower digestive adverse events in clinical meta-analysis compared to NSAIDs (P = 0.0003) [3] make it suitable for studies of COX-2-dependent inflammation pathways in gastrointestinal, cardiovascular, or cancer models where NSAID-related GI toxicity would confound results.

Neuropathic and Inflammatory Pain Research Targeting Non-Opioid Analgesic Mechanisms

Given the naloxone-insensitive antinociception demonstrated in rodent models of nociceptive, inflammatory, and neuropathic pain [4], Sinomenine HCl is a strategic choice for pain research laboratories investigating opioid receptor-independent analgesic pathways. Its low abuse potential in CPP models [5] further supports its use in chronic pain studies where opioid tolerance and dependence are confounding variables.

Neuroinflammation and Cholinergic Anti-Inflammatory Pathway Mechanistic Studies

For investigators studying the α7nAChR-mediated cholinergic anti-inflammatory pathway, Sinomenine HCl provides a validated tool compound with demonstrated α7nAChR dependence in arthritis models—a mechanism not shared by indomethacin or methotrexate [6]. The compound's ability to suppress TLR4/NF-κB signaling and protect brain-gut homeostasis in Alzheimer's disease models [7] positions it for neuroinflammation research, gut-brain axis studies, and exploration of cholinergic dysfunction in neurodegenerative disorders.

Quote Request

Request a Quote for SinomenineHCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.